molecular formula C15H13NO6 B6405650 2-(2,5-Dimethoxyphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261905-86-5

2-(2,5-Dimethoxyphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6405650
CAS RN: 1261905-86-5
M. Wt: 303.27 g/mol
InChI Key: CIHKVVRGHKCXDO-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-4-nitrobenzoic acid, or 2,5-DMPNBA, is an organic compound with a molecular weight of 224.2 g/mol. It is an aromatic compound with a nitro group in the para position. 2,5-DMPNBA has a variety of uses in scientific research, including as a reagent in organic synthesis and as a biochemical and physiological agent.

Scientific Research Applications

2,5-DMPNBA is used in a variety of scientific research applications. It has been used as a reagent for organic synthesis, in the preparation of various compounds, such as 2-methoxy-4-nitrobenzoic acid and 2,4-dichloro-5-nitrobenzoic acid. It has also been used as a biochemical and physiological agent to study the effects of nitroaromatic compounds on various biological systems.

Mechanism of Action

The mechanism of action of 2,5-DMPNBA is not well understood. However, it is believed that the nitro group of the compound can act as an electron acceptor, resulting in the formation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to changes in gene expression and other physiological effects.
Biochemical and Physiological Effects
2,5-DMPNBA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in a variety of cell types, including human cancer cells. In vivo studies have shown that the compound can induce oxidative stress, DNA damage, and changes in gene expression. Additionally, the compound has been shown to inhibit the activity of various enzymes, including cytochrome P450 and NADPH oxidase.

Advantages and Limitations for Lab Experiments

2,5-DMPNBA has several advantages as a reagent for lab experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents and at room temperature. Additionally, it is non-toxic and has low volatility. However, the compound has several limitations as well. It is not water soluble, and it can be difficult to purify. Additionally, the compound is reactive and can form side products.

Future Directions

The potential future directions for 2,5-DMPNBA are numerous. One potential direction is to further explore the compound’s mechanism of action and its effects on various biological systems. Additionally, the compound could be further developed for use as a therapeutic agent for various diseases, such as cancer. Additionally, the compound could be used to develop new organic synthesis methods and to study the effects of nitroaromatic compounds on various biological systems. Finally, the compound could be used to create new compounds with novel properties.

Synthesis Methods

2,5-DMPNBA can be synthesized through a three-step reaction process. The first step involves the reaction of 2,5-dimethoxyphenol with nitric acid to form 2,5-dimethoxyphenylnitrate. The second step involves the reaction of 2,5-dimethoxyphenylnitrate with sodium nitrite to form 2,5-dimethoxyphenylnitrosobenzene. The final step involves the reaction of 2,5-dimethoxyphenylnitrosobenzene with sodium hydroxide to form 2,5-DMPNBA.

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-21-10-4-6-14(22-2)13(8-10)12-7-9(16(19)20)3-5-11(12)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHKVVRGHKCXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690835
Record name 2',5'-Dimethoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261905-86-5
Record name 2',5'-Dimethoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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